![molecular formula C23H20O6 B3819867 5-methyl-1,3-phenylene bis(4-methoxybenzoate)](/img/structure/B3819867.png)
5-methyl-1,3-phenylene bis(4-methoxybenzoate)
Description
5-methyl-1,3-phenylene bis(4-methoxybenzoate) is a chemical compound with the molecular formula C23H20O6 . It has been used as a monomer for the synthesis of polyimides .
Synthesis Analysis
The synthesis of this compound was carried out in three stages :Molecular Structure Analysis
The molecular weight of 5-methyl-1,3-phenylene bis(4-methoxybenzoate) is 392.40 .Chemical Reactions Analysis
This compound has been used as a monomer for the synthesis of polyimides . A series of new thermoplastic high molecular weight polyetherimides based on 5-methyl-1,3-phenylene-bis-4-oxyphthalic acid dianhydride and several aromatic diamines of various structures were synthesized by the method of one-stage catalytic polycondensation in a benzoic acid melt .Physical And Chemical Properties Analysis
The polyetherimides synthesized using this compound have been soluble in chloroform, THF, DMF, DMAA, N-methylpyrrolidone, and DMSO and have revealed film-forming properties . According to the DSC and wide-angle X-ray scattering data, the polyetherimides have been found completely amorphous, the glass transition temperature being in the 185–307°C range .properties
IUPAC Name |
[3-(4-methoxybenzoyl)oxy-5-methylphenyl] 4-methoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O6/c1-15-12-20(28-22(24)16-4-8-18(26-2)9-5-16)14-21(13-15)29-23(25)17-6-10-19(27-3)11-7-17/h4-14H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVWWXDKDODCCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)OC)OC(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,3-phenylene bis(4-methoxybenzoate) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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